

Application of Methyl 6-amino-3,5-dibromopicolinate in Agrochemical Research

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Compound of Interest

Compound Name: *Methyl 6-amino-3,5-dibromopicolinate*

Cat. No.: B052669

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Keywords: **Methyl 6-amino-3,5-dibromopicolinate**, agrochemical, herbicide, synthetic auxin, picolinate derivatives, Suzuki-Miyaura coupling, mode of action.

Abstract

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals. Its di-brominated structure at the 3 and 5 positions of the pyridine ring offers versatile sites for chemical modification, particularly for the introduction of aryl groups through cross-coupling reactions. This positions it as a valuable building block in the discovery of new herbicidal compounds, especially within the class of synthetic auxin herbicides. This document provides detailed application notes on its use in agrochemical research, protocols for its derivatization, and methods for evaluating the biological activity of its downstream products. While specific data on **Methyl 6-amino-3,5-dibromopicolinate** is not extensively available in public literature, its utility is projected based on the well-established chemistry and biological activity of structurally related picolinate herbicides.

Introduction

The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of chemicals that mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth processes.^{[1][2]} Prominent examples of picolinate-based herbicides include picloram, clopyralid, aminopyralid, and the more recent arylpicolinate like halauxifen-

methyl.[3][4] The introduction of an aryl group at the 6-position of the picolinate ring has been shown to yield compounds with high herbicidal potency at low application rates.[3][4]

Methyl 6-amino-3,5-dibromopicolinate serves as a strategic starting material for the synthesis of 6-aryl-picolinates. The bromine atoms at the 3 and 5 positions can be selectively targeted for substitution, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. The amino group at the 6-position is a common feature in many potent picolinate herbicides, contributing to their binding affinity with auxin receptors.

Application Notes

Methyl 6-amino-3,5-dibromopicolinate is primarily utilized as a versatile intermediate for the synthesis of novel herbicidal compounds. Its key applications in agrochemical research include:

- **Scaffold for 6-Aryl-Picolinate Herbicides:** The primary application is in the synthesis of 6-aryl-picolinates through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom at the 5-position is sterically hindered, making the bromine at the 3-position more reactive for selective substitution. However, with appropriate catalytic systems, both positions can be functionalized.
- **Structure-Activity Relationship (SAR) Studies:** The di-bromo functionality allows for systematic modification of the picolinate core. By introducing a variety of aryl or heteroaryl groups at the 3 and/or 5 positions, researchers can explore the impact of these substitutions on herbicidal activity, weed spectrum, and crop selectivity.
- **Development of Novel Modes of Action:** While its primary utility is anticipated in the synthesis of synthetic auxins, derivatization of the picolinate ring could potentially lead to compounds with novel modes of action.

Quantitative Data

As specific herbicidal activity data for derivatives of **Methyl 6-amino-3,5-dibromopicolinate** are not publicly available, the following tables present representative data for related 6-aryl-picolinate herbicides to illustrate the expected potency and data presentation format.

Table 1: Inhibitory Concentration (IC₅₀) of Picolinate Derivatives on Root Growth of *Arabidopsis thaliana*

Compound	Parent Herbicide	IC50 (μM)	Reference Compound IC50 (μM)
V-7	Halauxifen-methyl	0.02	Halauxifen-methyl: 0.9
V-8	Picloram	0.05	Picloram: 1.5
c5	Clopyralid	Not specified	Better than Clopyralid

Data adapted from studies on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[3][4][5]

Table 2: Post-emergence Herbicidal Activity of Picolinate Derivatives on Various Weed Species

Compound	Application Rate (g/ha)	Weed Species	Injury (%)
V-8	300	Amaranthus retroflexus	>90
V-8	300	Chenopodium album	>90
Picloram	300	Amaranthus retroflexus	80
Picloram	300	Chenopodium album	85
c5	400	Broadleaf Weeds	Better than Clopyralid

Data represents visual injury assessment 14-21 days after application and is adapted from published studies.[3]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical 6-Aryl-Picolinate Herbicide via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 6-aryl-picolinate derivative from **Methyl 6-amino-3,5-dibromopicolinate**.

Materials:

- **Methyl 6-amino-3,5-dibromopicolinate**
- Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃ or Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Nitrogen or Argon gas
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask, combine **Methyl 6-amino-3,5-dibromopicolinate** (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).
- Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
- Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-picolinate.

Protocol 2: Evaluation of Post-emergence Herbicidal Activity

This protocol outlines a method for assessing the herbicidal efficacy of newly synthesized compounds on target weed species.

Materials:

- Test compounds
- Control herbicide (e.g., halauxifen-methyl, picloram)
- Weed species seedlings (e.g., *Amaranthus retroflexus*, *Chenopodium album*, *Galium aparine*) at the 2-4 leaf stage
- Potting soil
- Greenhouse facilities with controlled temperature, humidity, and lighting
- Spray chamber calibrated to deliver a specific volume
- Wetting agent/adjuvant

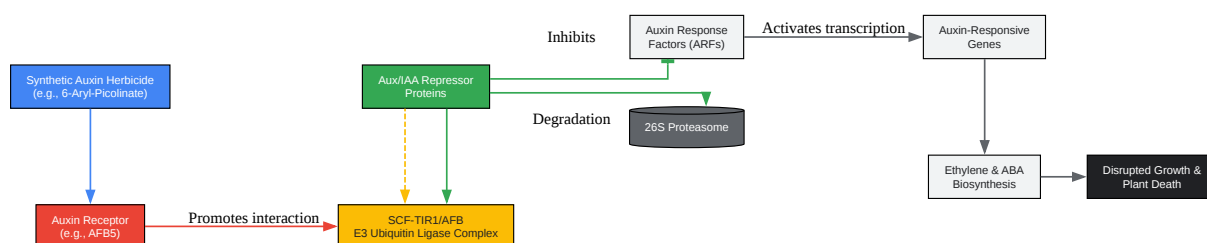
Procedure:

- Grow the selected weed species in pots containing potting soil in a greenhouse.
- Prepare stock solutions of the test compounds and control herbicide in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a wetting agent.
- When the weed seedlings reach the 2-4 leaf stage, transfer them to a spray chamber.
- Apply the herbicide solutions evenly to the foliage of the plants at a calibrated spray volume. Include a negative control group sprayed only with the solvent and wetting agent solution.
- Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

- Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, epinasty) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
- At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the negative control.

Visualizations

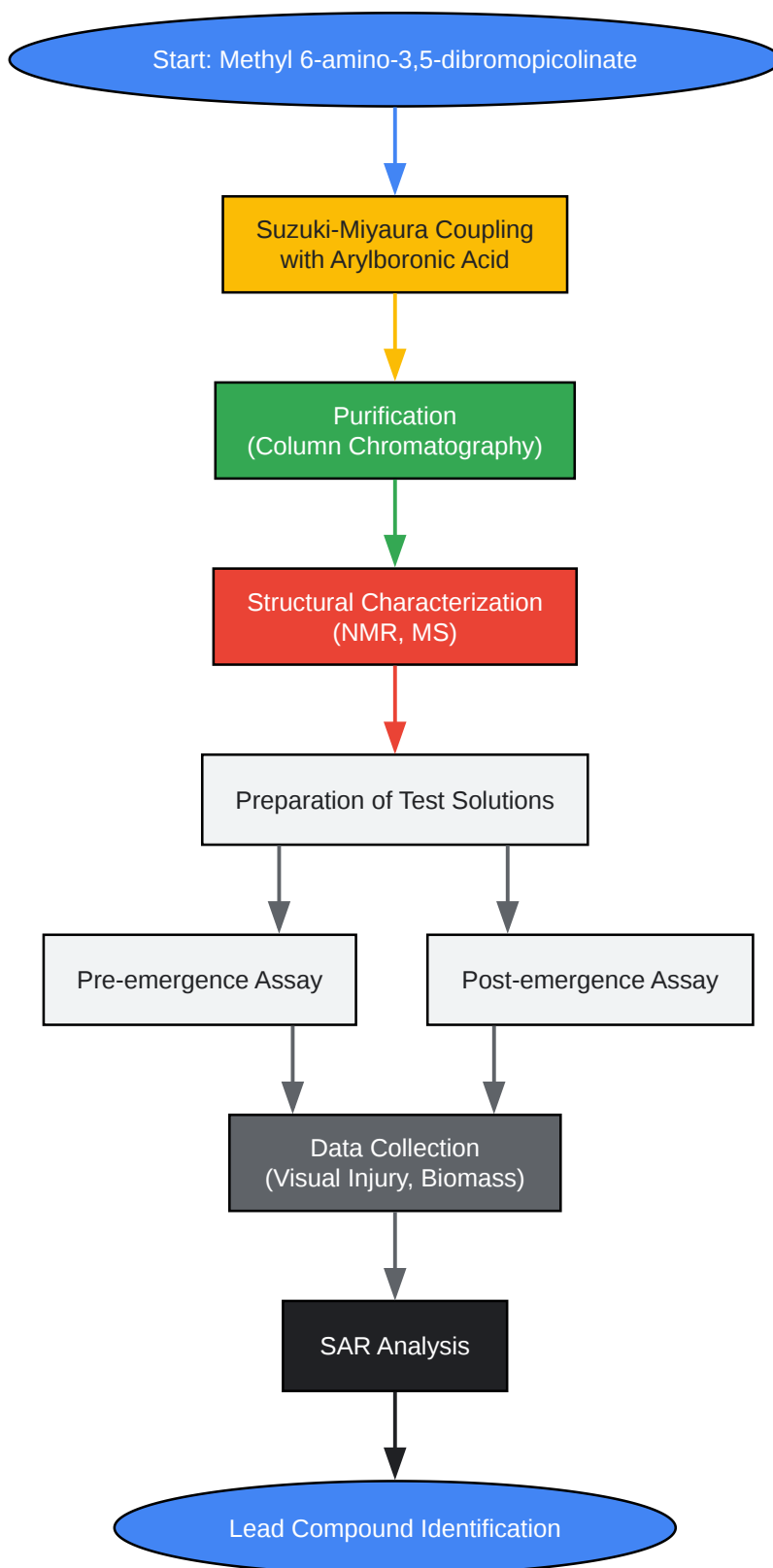
Signaling Pathway



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Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow



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Caption: Workflow for herbicide synthesis and screening.

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